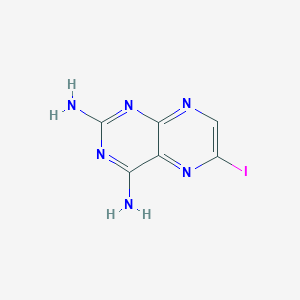

6-Iodopteridine-2,4-diamine

Description

Significance of the Pteridine (B1203161) Scaffold in Contemporary Chemical Research

The pteridine scaffold, an aromatic heterocyclic system formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring, is a cornerstone of medicinal and biological chemistry. evitachem.comgoogle.com These nitrogen-rich structures are not merely synthetic curiosities but are integral to a multitude of biological processes. evitachem.comorientjchem.org Naturally occurring pteridine derivatives, such as folic acid and riboflavin, are essential vitamins. colab.wsijrpr.com Others, like biopterin (B10759762) and neopterin, function as crucial enzymatic cofactors and signaling molecules in metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. colab.wsnih.gov

The inherent biological relevance of the pteridine nucleus has established it as a "privileged scaffold" in drug discovery. evitachem.comnih.gov This means its core structure is frequently found in physiologically active compounds, making it a valuable starting point for the development of new therapeutic agents. evitachem.com Consequently, numerous synthetic pteridine derivatives have been developed and investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijrpr.comnih.govgoogle.com The ability to modify the pteridine core at various positions allows for the fine-tuning of its biological and chemical properties, making it a versatile tool for medicinal chemists. nih.gov

Overview of Halogenated Pteridines and their Chemical Pertinence

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pteridine scaffold significantly alters its electronic properties and reactivity, providing a powerful strategy for chemical and biological exploration. Halogenation can enhance the biological activity of a molecule and provides a reactive handle for further synthetic modifications.

Among halogenated pteridines, iodo-derivatives are of particular interest. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is pivotal for introducing a wide range of functional groups onto the pteridine core, a key step in the synthesis of complex, biologically active molecules. google.com Furthermore, iodine can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon bonds. The strategic placement of an iodine atom, as seen in 6-Iodopteridine-2,4-diamine, thus opens up a vast potential for synthetic diversification.

Position of this compound within the Broader Pteridinediamine Class

This compound belongs to the pteridinediamine subclass, characterized by the presence of two amino groups, typically at the C2 and C4 positions of the pteridine ring. This structural motif is found in many biologically significant molecules. For instance, the well-known anticancer drug methotrexate (B535133) contains a 2,4-diaminopteridine (B74722) core. colab.wsijrpr.com

The general class of 2,4-pteridinediamines has been investigated for a variety of therapeutic applications. nih.gov The amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. The specific placement of the iodo-substituent at the C6 position of the 2,4-diaminopteridine scaffold provides a unique combination of a proven biologically relevant core with a versatile synthetic handle. This positions this compound as a potentially valuable intermediate for the synthesis of novel, targeted therapeutic agents.

Current Research Landscape and Gaps Pertaining to this compound

Despite the clear potential stemming from its structural components, dedicated research focusing solely on this compound is notably sparse in publicly available scientific literature. While the synthesis of pteridine derivatives, in general, is well-documented, specific, optimized protocols for the preparation of this compound are not readily found. derpharmachemica.com The synthesis would likely involve the iodination of a pre-existing 2,4-diaminopteridine precursor. nih.gov

A significant gap exists in the characterization and application of this specific compound. There is a lack of published, in-depth studies on its biological activity, and detailed spectroscopic data (such as NMR and mass spectrometry) are not widely available. This scarcity of information presents both a challenge and an opportunity. The unexplored nature of this compound means that its potential as a precursor for novel materials or as a biologically active agent in its own right remains largely untapped. Future research could focus on establishing efficient synthetic routes, thoroughly characterizing the compound, and screening it for various biological activities, particularly in areas where other pteridine derivatives have shown promise, such as oncology and inflammatory diseases.

Structure

3D Structure

Properties

IUPAC Name |

6-iodopteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN6/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H,(H4,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLAIJXIAMFQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 6 Iodopteridine 2,4 Diamine

Reactivity of the Iodine Substituent

The carbon-iodine bond at the 6-position is the primary site of reactivity for derivatization, enabling the introduction of a wide variety of functional groups.

Nucleophilic aromatic substitution (SNA) reactions on the pteridine (B1203161) ring are generally challenging due to its electron-rich nature. However, the presence of the iodine atom at the 6-position provides a leaving group for such transformations. Studies on related 6-halopteridines have shown that direct displacement of the halide by nucleophiles can occur, although often requiring harsh reaction conditions. The reactivity is influenced by the nature of the nucleophile and the specific reaction conditions employed. For 6-Iodopteridine-2,4-diamine, the electron-donating amino groups at positions 2 and 4 can further deactivate the ring towards nucleophilic attack, making direct substitution a less favored pathway compared to metal-catalyzed processes.

The iodine substituent makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are highly efficient and offer a versatile method for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, in particular, have been extensively utilized. The general mechanism for these couplings, such as the Suzuki, Heck, and Sonogashira reactions, involves the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This is followed by transmetalation (in Suzuki and Stille couplings) or migratory insertion (in Heck and Sonogashira couplings), and the final step is reductive elimination to regenerate the palladium(0) catalyst and yield the coupled product.

The Suzuki coupling, which involves the reaction of the iodopteridine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a commonly employed method for introducing new aryl or alkyl groups at the 6-position.

| Reaction Type | Catalyst | Coupling Partner | General Product |

| Suzuki Coupling | Pd(PPh3)4, PdCl2(dppf) | Arylboronic acids | 6-Aryl-pteridine-2,4-diamine |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Terminal alkynes | 6-Alkynyl-pteridine-2,4-diamine |

| Heck Coupling | Pd(OAc)2 | Alkenes | 6-Alkenyl-pteridine-2,4-diamine |

| Buchwald-Hartwig Amination | Pd2(dba)3 | Amines | N-substituted-pteridine-2,4,6-triamine |

This table represents common metal-catalyzed reactions involving aryl iodides and is applicable to this compound.

Intrinsic Reactivity of the Diaminopteridine Core

The pteridine ring system itself possesses a unique reactivity profile, which is further modulated by the two amino groups.

The pteridine ring system is redox-active and can undergo both reduction and oxidation reactions. The formation of radical species from pteridines is a known process, often initiated by one-electron transfer reactions. For this compound, the electron-rich nature due to the two amino groups would make it more susceptible to oxidation compared to unsubstituted pteridine. The iodine substituent, being relatively electronegative, would slightly disfavor oxidation.

Reduction of the pteridine core can also occur, leading to the formation of di- and tetrahydro- derivatives. These reduced forms are often more stable and play significant roles in biological systems, though in the context of synthetic chemistry, the aromatic form is typically the starting point. The generation of radical anions via electrochemical reduction is also a possibility, although specific studies on this compound are not widely reported.

Pteridines are known to be photoactive, and their photochemistry has been a subject of interest. Upon absorption of UV light, pteridines can be excited to singlet and triplet states, which can then undergo various photochemical reactions. These can include photoadditions, photoreductions, and photosubstitutions.

While specific photochemical studies on this compound are limited, related diaminopteridines have been investigated. The presence of the heavy iodine atom could potentially influence the photophysical properties, for instance, by promoting intersystem crossing from the singlet to the triplet excited state (the heavy-atom effect). This could, in turn, affect the subsequent photochemical reaction pathways. The carbon-iodine bond itself can be susceptible to photolytic cleavage, potentially leading to the formation of a pteridinyl radical, which could then undergo further reactions.

Structural Characterization and Spectroscopic Analysis of 6 Iodopteridine 2,4 Diamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of a chemical compound. For 6-Iodopteridine-2,4-diamine, a combination of techniques would be employed to confirm its identity and provide detailed information about its electronic and conformational properties.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. sigmaaldrich.com

¹H NMR: A proton NMR spectrum would be crucial for identifying the number and environment of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the proton at the C7 position of the pteridine (B1203161) ring and for the protons of the two amino groups (-NH₂). The chemical shift of the C7-H would likely appear in the aromatic region, while the amine protons would present as broad signals whose position could be dependent on the solvent and concentration. hmdb.cacarlroth.comresearchgate.netresearchgate.net

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. hmdb.caresearchgate.netresearchgate.net For this compound, distinct signals would be expected for each of the six carbon atoms in the pteridine core. The carbon atom bonded to the iodine (C6) would show a characteristic chemical shift, and its signal might be broader due to quadrupolar relaxation effects of the iodine nucleus. The chemical shifts of C2 and C4, being bonded to nitrogen atoms of the amino groups, would also be indicative of the structure. scielo.org.mx

¹⁵N NMR: As a nitrogen-rich heterocycle, ¹⁵N NMR would provide direct information about the electronic environment of the six nitrogen atoms in the pteridine ring system and the two exocyclic amino groups. This would be particularly useful for studying tautomeric equilibria and protonation sites.

Table 1: Predicted NMR Data for this compound This table illustrates the type of data that would be generated from NMR analysis. Note: These are hypothetical values for illustrative purposes as specific experimental data is not available.

| Analysis | Expected Signals | Anticipated Chemical Shift Range (ppm) |

|---|---|---|

| ¹H NMR | H7, 2 x NH₂ | 8.0-9.0 (H7), 6.0-8.0 (NH₂) |

| ¹³C NMR | C2, C4, C4a, C6, C7, C8a | 150-165 (C2, C4, C8a), 110-130 (C4a, C7), 80-100 (C6) |

| ¹⁵N NMR | N1, N3, N5, N8, 2 x NH₂ | -300 to 0 (various N environments) |

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.govthermofisher.comspectroscopyonline.com For this compound (C₆H₅IN₆), HRMS would be used to measure its monoisotopic mass with high accuracy (typically to four or more decimal places). This would provide unequivocal confirmation of its elemental composition. The technique would also reveal the characteristic isotopic pattern for a molecule containing one iodine atom. sisweb.com

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅IN₆ |

| Calculated Monoisotopic Mass | 275.9671 u |

| Expected [M+H]⁺ Ion | 276.9749 u |

Both IR and Raman spectroscopy are forms of vibrational spectroscopy that provide information about the functional groups present in a molecule. edinst.com They are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. americanpharmaceuticalreview.comup.ac.zanih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the primary amine groups (typically in the range of 3300-3500 cm⁻¹). C=N and C=C stretching vibrations from the heterocyclic ring would appear in the 1500-1650 cm⁻¹ region. N-H bending vibrations would also be present around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the pteridine ring system. The C-I stretching vibration, which is often weak in the IR spectrum, would be expected to give a more intense signal in the low-frequency region of the Raman spectrum (typically 200-400 cm⁻¹).

These techniques provide information about the electronic transitions within a molecule. biocompare.com

UV-Visible Spectroscopy: Pteridine derivatives are known to be chromophoric, absorbing light in the UV and sometimes visible regions. The UV-Vis spectrum of this compound would display characteristic absorption maxima (λ_max_) corresponding to π→π* and n→π* electronic transitions within the aromatic heterocyclic system. The position of these maxima can be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Many pteridine derivatives are also fluorescent. starna.comedinst.commdpi.com A fluorescence spectrum would show the emission wavelength(s) after excitation at a suitable absorption maximum. The quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. These properties are highly sensitive to the molecular environment and can be used to probe interactions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. caltech.eduresearchgate.net It would also reveal the intermolecular interactions, such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent molecules, that dictate the crystal packing arrangement. mdpi.com Such an analysis would unambiguously confirm the connectivity of the atoms and provide insight into the planar or non-planar nature of the pteridine ring system.

Conformational Analysis and Tautomeric Forms in Solution and Solid States

Pteridines containing amino substituents can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, amino-imino tautomerism is possible.

Tautomerism: The compound is typically represented in the 2,4-diamine form. However, it could potentially exist in equilibrium with imino tautomers, where a proton moves from an exocyclic amino group to a ring nitrogen (e.g., N1 or N3). The relative stability of these tautomers can be influenced by the solvent and whether the compound is in solution or in the solid state. conicet.gov.arnih.gov Spectroscopic techniques, particularly NMR and UV-Vis, are crucial for investigating which tautomeric forms are present under different conditions.

Conformational Analysis: While the fused pteridine ring system is largely rigid, conformational analysis would consider the orientation of the exocyclic amino groups. Rotation around the C-N bonds of these groups could be possible, though potentially hindered by hydrogen bonding or steric effects. X-ray crystallography would reveal the preferred conformation in the solid state.

Computational and Theoretical Investigations of 6 Iodopteridine 2,4 Diamine

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental in understanding the electronic properties of molecules. ethz.ch These methods can provide insights into electronic structure, molecular orbitals, and predict various spectroscopic and reactive properties. wikipedia.org However, no specific studies applying these methods to 6-Iodopteridine-2,4-diamine have been found.

Elucidation of Electronic Structure and Molecular Orbitals

Information regarding the electronic structure, such as the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in published research. Such calculations would typically provide insights into the molecule's reactivity and electronic transitions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While theoretical methods are often used to predict spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) which are then compared with experimental data for structural validation, no such computational or experimental studies have been published for this compound.

Analysis of Oxidation Potentials and Energetics of Redox Processes

The analysis of oxidation potentials and the energetics of redox processes through computational means provides valuable information on the electrochemical behavior of a compound. Currently, there is no available research data on the computationally determined oxidation potentials or the thermodynamics of redox reactions for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations are crucial for understanding the conformational flexibility and behavior of molecules in different environments.

Assessment of Conformational Flexibility and Stability in Different Environments

Studies on the conformational flexibility and stability of this compound in various environments using molecular dynamics simulations have not been reported. Such studies would explore the different shapes the molecule can adopt and their relative energies.

Exploration of Solvent Effects on Molecular Behavior

The influence of different solvents on the structure and behavior of a molecule is a key area of computational study. However, there is no published research detailing the exploration of solvent effects on the molecular behavior of this compound through molecular dynamics simulations.

Photophysical Properties Simulation and Mechanism Elucidation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the behavior of molecules upon light absorption. rsc.org For pteridine (B1203161) derivatives, these simulations are crucial for understanding their roles as potential photosensitizers and fluorescent probes. nih.gov

Pterins, the class of compounds to which this compound belongs, are known for their fluorescent properties, which are highly sensitive to their environment and chemical structure. nih.govmdpi.com The parent compound, pterin (B48896) (2-amino-4-hydroxypteridine), and its derivatives are highly fluorescent, but this fluorescence can be reduced or "quenched" through various mechanisms. scholaris.cacdnsciencepub.com

Computational studies on pterin derivatives show that fluorescence quenching is often linked to an excited-state proton transfer (ESPT) process, particularly in acidic conditions where interactions with proton acceptors are favorable. scholaris.cacdnsciencepub.com The nature of the substituent at the 6-position plays a critical role in this mechanism. The introduction of different functional groups can alter the location of acidic centers upon photoexcitation, influencing hydrogen-bonding patterns and the efficiency of the ESPT quenching pathway. scholaris.ca For instance, electron-donating groups tend to activate the N1 position for proton transfer, while electron-withdrawing groups favor the N5 site. scholaris.ca

For this compound, the iodine atom introduces a "heavy-atom effect." This effect is known to promote intersystem crossing (ISC), a process where the molecule transitions from its fluorescent singlet excited state (S₁) to a non-fluorescent triplet excited state (T₁). This provides an efficient non-radiative decay pathway, which would be predicted to significantly quench the fluorescence of the molecule compared to its non-iodinated counterpart. The fluorescence quantum yields for pterin derivatives with small substituents are typically high, but the presence of the iodine atom in this compound would likely lead to a much lower quantum yield. nih.gov

Studies on other pterins have also shown that their fluorescence can be quenched by interactions with native nucleic acid monophosphates, a process involving both static (ground-state complex formation) and dynamic (collisional) quenching. nih.govnih.gov

The generation of singlet oxygen (¹O₂) is a key feature of photosensitizers used in photodynamic therapy (PDT). nih.gov This process occurs when the triplet excited state of the photosensitizer transfers its energy to ground-state molecular oxygen (³O₂). researchgate.netresearchgate.net Pterin derivatives are known to be effective photosensitizers capable of generating singlet oxygen. nih.govresearchgate.net

The potential for a molecule to generate singlet oxygen is directly related to the efficiency of forming its triplet excited state. As mentioned, the iodine in this compound is expected to induce a strong heavy-atom effect, significantly enhancing the rate of intersystem crossing from the singlet to the triplet state. nih.gov This enhanced population of the triplet state would, in turn, make the molecule a more efficient generator of singlet oxygen upon irradiation with light of an appropriate wavelength.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the singlet oxygen quantum yield (ΦΔ) for various classes of photosensitizers. chemrxiv.orgrsc.orgmdpi.com These models use calculated molecular descriptors to forecast photosensitizing ability. While no specific QSPR model for this compound is available, the principles suggest that descriptors related to the heavy iodine atom and the electronic structure of the pteridine core would be critical for predicting a potentially high quantum yield for singlet oxygen generation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This computational technique is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

For pteridine derivatives, QSAR studies have been instrumental, particularly for inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), which are important drug targets in cancer and infectious diseases. researchgate.netnih.gov These models use a variety of molecular descriptors, which are numerical values representing different aspects of a molecule's structure and properties.

A typical 3D-QSAR study on pteridine reductase inhibitors identified key pharmacophore features necessary for binding: two hydrogen-bond donors, one hydrophobic aromatic feature, and one aromatic ring. researchgate.netnih.gov A model built on these features successfully predicted the activity of new compounds. researchgate.netnih.gov For this compound, relevant descriptors in a hypothetical QSAR model would include:

Topological and Electronic Descriptors: Quantifying the size, shape, and electronic environment of the molecule. The iodine atom would significantly influence descriptors related to atomic mass, polarizability, and electronegativity.

Steric Descriptors: Such as molar volume and surface area, which are affected by the bulky iodine atom at the 6-position.

Quantum Chemical Descriptors: Including HOMO/LUMO energies and dipole moments, which define the molecule's reactivity and interaction potential.

While a specific QSAR model for this compound has not been published, its structural features suggest it would be an interesting candidate for such studies, with the iodine atom providing a key point of variation for probing structure-activity relationships.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. oatext.comnih.gov It is essential for understanding the molecular basis of drug action and for screening virtual compound libraries. nih.govnih.gov The 2,4-diaminopteridine (B74722) scaffold is a well-known "privileged scaffold" that binds to various enzymes, most notably dihydrofolate reductase (DHFR). nih.gov

Virtual screening involves docking large libraries of compounds into a protein's active site to identify potential new inhibitors. acs.org This approach has been successfully applied to targets like pteridine reductase (PTR1), where fragment-based screening identified novel aminobenzimidazole scaffolds as potent inhibitors. acs.orgnih.gov

Fragment-based design starts with smaller, low-molecular-weight compounds (fragments) and grows them into more potent leads. acs.org The this compound molecule could itself be used as a starting point or a query in virtual screening campaigns. The pteridine-2,4-diamine core provides the essential hydrogen-bonding interactions, while the iodine atom at the 6-position can be explored for interactions within specific hydrophobic pockets of a target protein or serve as a chemical handle for further synthetic modification. Virtual screening of databases for compounds similar to this compound could identify other molecules with potential activity against targets like DHFR or PTR1. nih.govacs.org

Predicting the binding affinity (the strength of the ligand-protein interaction) is a primary goal of molecular docking and more advanced simulation techniques. mdpi.comarxiv.orgbohrium.com Computational studies on 2,4-diaminopteridine inhibitors with DHFR have provided detailed insights into the key interactions that drive binding. nih.gov

The 2,4-diaminopteridine core typically forms a conserved set of hydrogen bonds with key residues in the active site of DHFR. The 2,4-diamino groups act as hydrogen bond donors, mimicking the binding of the natural substrate, folic acid.

| Ligand Atom/Group | Interaction Type | Protein Residue (Example) |

|---|---|---|

| N1 Atom | Hydrogen Bond | Conserved Acidic Residue (e.g., Asp27) |

| 2-Amino Group | Hydrogen Bond | Conserved Acidic Residue (e.g., Asp27) |

| 4-Amino Group | Hydrogen Bond | Backbone Carbonyls (e.g., Ile5, Ile94) |

| Pteridine Ring | π-π Stacking | Aromatic Residue (e.g., Phe31) |

For This compound , the iodine atom at the 6-position would extend into a sub-pocket of the binding site. Its contribution to binding affinity would depend on the nature of this pocket. If the pocket is hydrophobic, the large, lipophilic iodine atom could form favorable van der Waals or halogen-bonding interactions, thereby increasing binding affinity. Conversely, if the pocket is polar or sterically constrained, the iodine atom could lead to a decrease in affinity. Binding energy calculations, often performed using molecular dynamics simulations combined with methods like Linear Interaction Energy (LIE), would be required to accurately predict the affinity of this compound for a specific target. nih.gov

Biological and Enzymatic Interactions: in Vitro Mechanistic Studies

Interaction with Pteridine-Dependent Enzymes and Metabolic Pathways

The pteridine (B1203161) scaffold is a common feature in the active sites of numerous enzymes. The introduction of an iodine atom at the 6-position of the pteridine ring in 6-Iodopteridine-2,4-diamine significantly alters its electronic and steric properties, leading to specific interactions with various enzymes.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. The 2,4-diaminopteridine (B74722) structure is a well-known pharmacophore for DHFR inhibitors. Studies on analogous 2,4-diaminopyrimidine (B92962) derivatives have shown that they act as potent inhibitors of DHFR by mimicking the binding of the natural substrate, dihydrofolate. The interaction typically involves the formation of hydrogen bonds between the diamino groups and conserved acidic residues in the enzyme's active site. The lipophilic nature of substituents on the pteridine ring can further enhance binding affinity by interacting with hydrophobic pockets within the active site. While specific kinetic data for this compound is not extensively detailed in the available literature, its structural features suggest a competitive inhibition mechanism against DHFR from various species, including parasites and humans.

Pteridine Reductase 1 (PTR1) from Pathogens (e.g., Leishmania, Trypanosoma brucei)

In certain protozoan parasites, such as Leishmania and Trypanosoma brucei, Pteridine Reductase 1 (PTR1) provides a metabolic bypass for DHFR, conferring resistance to classical antifolate drugs. Therefore, dual inhibition of both DHFR and PTR1 is considered a promising strategy for developing effective anti-parasitic agents. PTR1 is a short-chain reductase that can reduce both folates and pterins. The enzyme is a validated drug target, and its inhibition is critical for overcoming drug resistance mechanisms in these pathogens. The structure of this compound makes it a candidate for interacting with the active site of PTR1. The enzyme's ability to accommodate various pteridine and folate derivatives suggests that the iodinated compound could act as an inhibitor, potentially disrupting the parasite's ability to produce essential reduced folates and pterins.

N5,N10-Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (FolD)

FolD is a bifunctional enzyme that plays a key role in one-carbon metabolism by catalyzing two sequential reactions in the folate pathway. This enzyme is essential for the synthesis of purines and thymidylate. In pathogens like Trypanosoma brucei, FolD is considered an essential enzyme and a potential drug target. Inhibitors targeting FolD could disrupt critical biosynthetic pathways in these organisms. Given that this compound is a pteridine derivative, it has the potential to interact with the folate-binding site of FolD. The specific nature of this interaction, whether as a substrate mimic or an inhibitor, would depend on how the iodine substitution affects its binding and recognition by the enzyme's active site.

| Enzyme | Organism | Potential Interaction |

| Dihydrofolate Reductase (DHFR) | Various (including human and pathogens) | Competitive Inhibitor |

| Pteridine Reductase 1 (PTR1) | Leishmania, Trypanosoma brucei | Inhibitor |

| N5,N10-Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (FolD) | Various (including pathogens) | Potential Inhibitor/Ligand |

Tyrosine Kinases (e.g., JAK1, JAK2)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of signaling pathways for a wide range of cytokines and growth factors. Dysregulation of JAK signaling, often through activating mutations, is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Consequently, JAK inhibitors have emerged as important therapeutic agents. The pteridine scaffold can be found in some kinase inhibitors. The potential for this compound to act as a JAK inhibitor would depend on its ability to fit into the ATP-binding pocket of the kinase domain. The specific interactions with key residues in this pocket would determine its inhibitory potency and selectivity against different JAK family members like JAK1 and JAK2.

Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. While sulfonamides are the classic inhibitors of CAs, other chemical scaffolds have been explored. An interaction between this compound and carbonic anhydrases is less likely to be its primary mechanism of action compared to pteridine-dependent enzymes. However, a comprehensive screening might reveal unexpected interactions, potentially through coordination with the active site zinc ion or binding to adjacent regions.

| Target Class | Specific Examples | Potential Interaction |

| Tyrosine Kinases | JAK1, JAK2 | ATP-competitive Inhibitor |

| Carbonic Anhydrases | Various isoforms | Unlikely, but possible off-target interaction |

Mechanistic Enzymology of this compound as an Enzyme Modulator

The study of how a small molecule like this compound interacts with and modulates the activity of an enzyme falls under the field of mechanistic enzymology. Understanding the precise mechanism of action is crucial for drug design and development.

For enzymes that recognize pteridine structures, this compound likely acts as a competitive inhibitor. In this model, the compound binds to the enzyme's active site, preventing the binding of the natural substrate. The strength of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.

The binding of this compound to an enzyme's active site is governed by a combination of non-covalent interactions, including:

Hydrogen Bonds: The 2,4-diamino groups are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as aspartate or threonine.

Halogen Bonding: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the enzyme's active site, which can enhance binding affinity and selectivity.

To fully elucidate the inhibitory mechanism, detailed kinetic studies are required. These studies would involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data from these experiments can be used to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value. Furthermore, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level details of how this compound binds to its target enzymes, guiding the rational design of more potent and selective analogues.

Investigation of Antiradical Activity In Vitro

The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to determine this activity. nih.govnih.gov While the antioxidant properties of some pteridine derivatives have been explored, specific data from in vitro antiradical activity assays for this compound are not reported in the current body of scientific literature.

Application as a Chemical Probe for Biological Systems and Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. thno.org The utility of a chemical probe is dependent on its potency, selectivity, and well-characterized mechanism of action. As mentioned, a commercial vendor suggests that this compound is utilized as a research tool for studying enzyme inhibition and receptor interactions. evitachem.com This implies a potential application as a chemical probe, although detailed, peer-reviewed studies validating its use in this capacity, including its specific molecular targets and its utility in cellular or in vivo models, are not currently available.

Photobiological Studies (e.g., Photoactivation, Singlet Oxygen Generation in Biological Contexts)

Photobiological studies investigate the interactions of light with biological systems. A key area of this research is the development of photosensitizers, which are molecules that can be activated by light to produce reactive oxygen species, such as singlet oxygen, for applications like photodynamic therapy. rsc.orgnih.govmdpi.com The introduction of a heavy atom like iodine into a molecule can sometimes enhance the generation of singlet oxygen. However, there are no specific photobiological studies or data on the photoactivation or singlet oxygen generation capabilities of this compound within a biological context available in the scientific literature.

Advanced Research Directions and Future Perspectives in 6 Iodopteridine 2,4 Diamine Chemistry

Development of Novel and Efficient Synthetic Routes

While classical methods for pteridine (B1203161) synthesis provide a foundation, the pursuit of novel and more efficient routes to 6-Iodopteridine-2,4-diamine is a key research objective. Current multistep syntheses can be hampered by modest yields, harsh reaction conditions, and the formation of regioisomeric byproducts. Future advancements will likely focus on streamlined, high-yielding, and environmentally benign methodologies.

One promising avenue is the application of late-stage C-H activation and iodination techniques. Directing-group-assisted C-H iodination on a pre-formed 2,4-diaminopteridine (B74722) scaffold could offer a more atom-economical and regioselective approach, bypassing the need for pre-functionalized pyrimidine (B1678525) precursors. Furthermore, the development of continuous flow synthesis methods could enhance reaction efficiency, minimize waste, and allow for safer handling of potentially hazardous reagents, thereby improving scalability and reproducibility.

Another area of development involves enzymatic synthesis. The use of engineered halogenases could provide unparalleled regioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. This biocatalytic approach could significantly simplify purification processes and reduce the environmental impact of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Key Advantages | Potential Challenges |

| Classical Condensation | Established methodology | Multiple steps, moderate yields, potential for isomers |

| Late-Stage C-H Iodination | High atom economy, improved regioselectivity | Requires development of specific directing groups |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility | Requires specialized equipment and optimization |

| Biocatalytic Halogenation | High regioselectivity, green chemistry principles | Enzyme development and stability can be challenging |

Exploration of Unprecedented Chemical Reactivity Patterns

The carbon-iodine bond at the C6 position is the molecule's most significant reactive handle, making it an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. While the reactivity of iodo-arenes is well-established, the electron-deficient nature of the pteridine ring system can significantly influence the reaction kinetics and outcomes, leading to potentially unprecedented reactivity.

Future research will likely focus on expanding the scope of palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comnobelprize.orglibretexts.orgnih.govnih.gov These reactions allow for the modular installation of a diverse range of substituents (aryl, alkynyl, amino groups, etc.), enabling the creation of extensive libraries of novel pteridine derivatives. The reactivity order of halogens in these couplings (I > Br > Cl) makes the iodo-substituent particularly valuable for reactions under mild conditions. libretexts.org

Beyond palladium catalysis, the exploration of copper- and nickel-catalyzed couplings could unveil novel reactivity and provide access to compounds that are difficult to synthesize using traditional methods. Furthermore, the potential for radical-based transformations and photoredox catalysis involving the C-I bond represents a frontier in pteridine chemistry, offering new pathways for functionalization.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting C-C/C-N Bond | Potential Application of Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | C-C (sp²) | Fluorescent probes, bioactive molecules |

| Sonogashira | Terminal alkyne | C-C (sp) | Molecular wires, materials science, bioconjugation |

| Buchwald-Hartwig | Amine/Amide | C-N | Pharmacological agents, ligand design |

| Heck | Alkene | C-C (sp²) | Extended conjugated systems |

| Stille | Organostannane | C-C | Synthesis of complex natural product analogs |

Integration with Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The inherent fluorescence of the pteridine core provides a basis for its use in advanced analytical techniques. nih.govnih.govcancer.govresearchgate.netnih.gov Pterin (B48896) molecules are known to be fluorescent, and substitution can modulate their photophysical properties. nih.gov The introduction of an iodine atom is expected to influence these properties significantly. The "heavy-atom effect" of iodine can quench fluorescence, a phenomenon that could be exploited to design "turn-on" fluorescent probes where the displacement of iodine by a non-quenching group leads to a dramatic increase in fluorescence intensity.

Future research should focus on a detailed photophysical characterization of this compound and its derivatives. This includes determining quantum yields, fluorescence lifetimes, and Stokes shifts. nih.gov Such data is crucial for designing probes for techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).

Moreover, the iodine atom itself can serve as a unique label for imaging modalities beyond fluorescence. For instance, its high electron density makes it a potential contrast agent for X-ray imaging or electron microscopy. In nuclear medicine, the synthesis of a radiolabeled version with an isotope like ¹²³I or ¹²⁵I could enable Single-Photon Emission Computed Tomography (SPECT) imaging, allowing for in vivo tracking of molecules tagged with the pteridine scaffold.

Table 3: Potential Spectroscopic and Imaging Applications

| Technique | Role of this compound | Research Goal |

| Fluorescence Spectroscopy | Core fluorophore or "turn-on" probe precursor | In situ monitoring of binding events or enzymatic reactions |

| Time-Resolved Fluorescence | Probe for lifetime measurements | Studying molecular dynamics and interactions |

| X-ray Crystallography | Phasing tool (heavy atom) | Determining the 3D structure of biomolecules |

| SPECT Imaging | Scaffold for radiolabeling (e.g., with ¹²³I) | In vivo tracking of biological processes |

Elaboration as a Scaffold for Rational Design of Mechanistic Probes in Chemical Biology

The true potential of this compound lies in its application as a versatile scaffold for constructing sophisticated tools for chemical biology. nih.govacs.orgresearchgate.net Its rigid, planar structure and the ability to be extensively and modularly functionalized via the C6-iodo position make it an ideal starting point for the rational design of mechanistic probes.

By leveraging the cross-coupling reactions described in section 7.2, researchers can append a variety of functional moieties to the pteridine core. These can include:

Targeting Ligands: To direct the probe to a specific protein or nucleic acid sequence.

Photo-crosslinkers: To covalently trap and identify binding partners upon photo-irradiation.

Biotin or Alkyne Tags: For subsequent purification and identification of targets via affinity chromatography or click chemistry.

Environmentally Sensitive Dyes: To report on local changes in polarity or viscosity.

Pteridine analogs have been successfully used as fluorescent probes to study DNA interactions and as inhibitors for enzymes like pteridine reductase. nih.govresearchgate.netnih.govacs.orgoup.com Building on this, this compound can be elaborated into probes to investigate enzyme mechanisms, map protein-ligand interactions, or visualize specific biomolecules within living cells. The diamino substitution pattern also mimics the hydrogen bonding capabilities of natural purines, suggesting applications in probing nucleic acid structures and functions.

Table 4: Design Concepts for Mechanistic Probes Based on the this compound Scaffold

| Probe Type | Functional Moiety at C6 | Biological Question to Address |

| Enzyme Activity Probe | Substrate mimic with a reporter group | Real-time monitoring of enzyme catalysis |

| Affinity-Based Probe | Biotin tag and photo-crosslinker | Identification of unknown cellular targets |

| DNA Intercalating Probe | Planar aromatic system | Visualization of DNA and study of DNA-protein binding |

| FRET Biosensor | FRET donor/acceptor pair via a linker | Conformational changes in proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.